Ethyl 5-azaspiro[2.5]octane-1-carboxylate
Description
Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a spirocyclic framework with a nitrogen atom at the 5-position and an ethyl ester group. This structure is characterized by its unique spiro[2.5]octane core, which combines a cyclopropane ring fused to a six-membered ring containing heteroatoms.
Key properties of Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate (CAS 1824277-00-0) include:
Properties
CAS No. |
1590372-42-1 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
FPOUUFYWCRPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ethyl 5-azaspiro[2.5]octane-1-carboxylate involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This reaction is typically carried out in an undivided cell in alcohols with sodium bromide as a mediator . The reaction conditions include passing 2.8 F mol⁻¹ of electricity through the solution, which results in a yield of up to 75% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of electrochemical synthesis and cascade reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Ethyl 5-azaspiro[2.5]octane-1-carboxylate serves as a valuable building block in organic synthesis. Its spirocyclic structure allows it to participate in various chemical reactions, making it an essential intermediate for the synthesis of more complex heterocyclic compounds. The compound can undergo several types of reactions:
- Oxidation : Utilizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Achieved with reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides.
These reactions expand the compound's utility in synthetic organic chemistry and materials science, enabling the development of novel compounds with tailored properties .
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interactions with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its ability to bind to these targets with high specificity, potentially modulating their activity .
Antimicrobial Properties
Preliminary studies suggest that this compound demonstrates efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Investigations into its antimicrobial activity have shown promising results, suggesting that it could lead to the development of new antimicrobial therapies .
Anticancer Activity
In cancer research, this compound has been evaluated for its ability to inhibit tumor growth in specific cancer cell lines. Studies show that treatment with this compound leads to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its stability and reactivity profile. Its unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases . The ongoing research aims to elucidate its pharmacological profiles and therapeutic uses through detailed interaction studies with biological systems.
Industrial Applications
Beyond its applications in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its versatility as an intermediate in organic synthesis makes it valuable for developing new materials with desired properties .
Mechanism of Action
The mechanism of action of ethyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Core Modifications
The spiro[2.5]octane framework can be modified by altering heteroatoms, substituents, or ring substituents. Below is a comparative analysis of Ethyl 5-azaspiro[2.5]octane-1-carboxylate and its analogues:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity: Fluorinated derivatives (e.g., Ethyl 6,6-difluorospiro) exhibit increased logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogues .
- Solubility : Hydrochloride salts (e.g., Ethyl 6-azaspiro hydrochloride) demonstrate superior aqueous solubility, critical for formulation .
- Bioactivity : Aderbasib’s antineoplastic activity underscores the importance of substituent diversity in targeting enzymes like ADAM metalloproteases .
Biological Activity
Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that can influence its biological interactions. The presence of the azaspiro moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has shown that derivatives of spiro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis, such as Penicillin Binding Proteins (PBPs) . This inhibition leads to bacterial cell lysis and death, making these compounds valuable in combating antibiotic-resistant strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Activity Type | Target Organism | Inhibition Concentration (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 15 |
| This compound | Antifungal | Candida albicans | 20 |
| This compound | Antiviral | HCV (Hepatitis C Virus) | IC50: 12 |
Neuroprotective Effects
Studies have indicated that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . this compound may interact with nicotinic acetylcholine receptors, potentially enhancing cognitive function and providing protective effects against neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro compounds, including this compound, and evaluated their antibacterial activity against various pathogens. The results demonstrated significant inhibition against multi-drug resistant Staphylococcus aureus, highlighting the compound's potential as an antibiotic .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of spiro compounds in models of Alzheimer's disease. The study found that treatment with this compound resulted in reduced neuroinflammation and improved cognitive performance in mice subjected to amyloid-beta toxicity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate nicotinic receptors, influencing neurotransmitter release and neuronal health.
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Ethyl 5-azaspiro[2.5]octane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or spiroannulation reactions. For example, microreactor systems enable continuous, efficient synthesis of similar spiro compounds by optimizing temperature (e.g., 0–25°C) and residence time (e.g., 10–30 min) to minimize side reactions . Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm spirocyclic geometry and HPLC (≥95% purity) to assess purity. Contradictions in yield data (e.g., 47–71% in spirocyclopropane derivatives) often arise from substituent electronic effects or solvent polarity .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze <sup>1</sup>H chemical shifts for cyclopropane protons (δ 0.5–2.0 ppm) and ester carbonyl signals (δ 165–175 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 212.1 for C11H17NO3).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Discrepancies in purity often stem from residual solvents or unreacted intermediates .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres (argon/nitrogen) with desiccants. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can predict shelf life. Light sensitivity requires amber vials, as seen in related spirocyclic compounds (e.g., USP Benazepril derivatives) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of spirocyclization in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for cyclopropane formation. Compare experimental stereoselectivity (e.g., diastereomeric ratios from HPLC) with simulated intermediates to identify rate-limiting steps. Contradictions between theoretical and experimental data may arise from solvent effects or catalyst interactions .
Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclization?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., phase-transfer catalysts like PTC-A/B) to control spiro center configuration. For example, (R)-configured catalysts yield >90% enantiomeric excess in related azaspiro systems . X-ray crystallography of intermediates (e.g., tert-butyl derivatives) provides definitive stereochemical assignments .
Q. How does this compound interact with biological targets, and what in vitro assays validate its pharmacological potential?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs. Validate via:
- Enzyme Inhibition Assays : Measure IC50 using fluorescence-based substrates.
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations.
Discrepancies between docking scores and experimental IC50 may reflect membrane permeability limitations .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Develop a UPLC-MS/MS method with isotopically labeled internal standards (e.g., <sup>13</sup>C6-analogue). Optimize extraction protocols (SPE or protein precipitation) to mitigate matrix effects. Validate per ICH guidelines (precision ≤15%, accuracy 85–115%) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use kinetic studies (e.g., <sup>19</sup>F NMR for fluorine-containing analogs) to compare reaction rates. Contradictions may stem from steric hindrance at the spiro carbon or competing elimination pathways .
Experimental Design Considerations
Q. What in vivo studies are appropriate to evaluate the pharmacokinetics of this compound derivatives?
- Methodological Answer : Conduct rodent studies with IV/PO dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2. Compare with in vitro metabolic stability (e.g., microsomal half-life) to predict clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
